molecular formula C21H22N2O3S B2737755 7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 896358-59-1

7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2737755
CAS No.: 896358-59-1
M. Wt: 382.48
InChI Key: BGDVRWCKSIWVBQ-UHFFFAOYSA-N
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Description

7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of isoquinoline and tetrahydropyridoquinoline, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, including the formation of the isoquinoline and tetrahydropyridoquinoline moieties, followed by their coupling through sulfonylation. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological molecules can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile tool for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated isoquinoline and tetrahydropyridoquinoline derivatives. These compounds share structural features but may differ in their specific functional groups and overall reactivity.

Uniqueness

What sets 7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one apart is its unique combination of structural elements, which may confer distinct chemical and biological properties

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-20-8-7-17-13-19(12-16-6-3-10-23(20)21(16)17)27(25,26)22-11-9-15-4-1-2-5-18(15)14-22/h1-2,4-5,12-13H,3,6-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDVRWCKSIWVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCC5=CC=CC=C5C4)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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